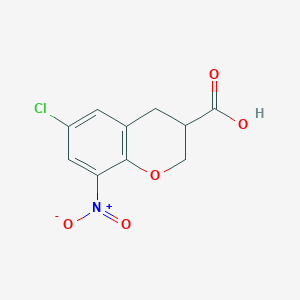

6-Chloro-8-nitrochromane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

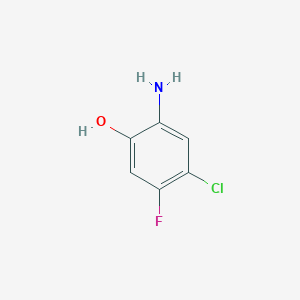

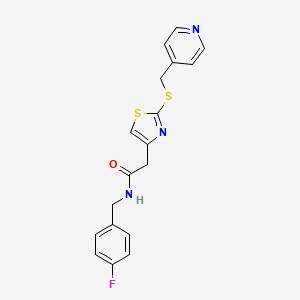

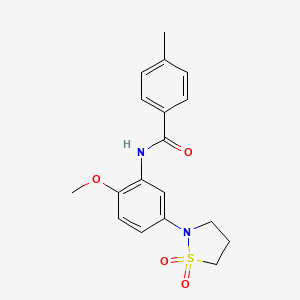

6-Chloro-8-nitrochromane-3-carboxylic acid is a chemical compound with diverse applications in scientific research. It has a molecular weight of 257.63 and a molecular formula of C10H8ClNO5 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H8ClNO5 . Unfortunately, the specific structural details are not provided in the search results.Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . Its molecular weight is 257.63 .Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

Chromone derivatives, such as those related to 6-Chloro-8-nitrochromane-3-carboxylic acid, play a crucial role in synthetic chemistry, serving as versatile intermediates for the development of pharmacologically active compounds. For instance, the study by Cagide et al. (2019) highlights the optimization of the synthetic route for Chromone-2-carboxylic acids, demonstrating their significance in speeding up the discovery of chromone-based multitarget-directed ligands. This approach is crucial for generating diverse and concise chemical libraries essential in drug discovery efforts (Cagide, Oliveira, Reis, & Borges, 2019).

Catalysis and Material Science

In material science, the structural characteristics of chromane derivatives, akin to this compound, contribute to the development of novel materials with potential applications in catalysis and as functional components in electronic devices. The research conducted by Zhao et al. (2013) on a new copper-based metal-organic framework demonstrates its efficiency as a recyclable heterogeneous catalyst for the enamination of β-ketoesters, showcasing the broader applicability of chromane-related compounds in catalysis (Zhao, Deng, Ma, Ji, & Wang, 2013).

Organic Photochromism

The photochromic behavior of chromane derivatives, closely related to the structural framework of this compound, is another area of interest. Namba and Suzuki's study (1975) on the photochromism of a nitrospiro[indoline-2,2′-2H-benzopyran] derivative in water-dioxane mixtures reveals the potential of chromane-related compounds in developing photoresponsive materials. Such materials could find applications in smart windows, photo-switchable devices, and molecular electronics (Namba & Suzuki, 1975).

Environmental Science

In environmental science, studies on chromane derivatives' reactivity and transformation could inform the understanding of pollutant behavior and the development of remediation strategies. For example, McCurry, Quay, and Mitch's investigation (2016) into the formation of chloropicrin through ozonation and chlorination of amines to nitro compounds provides insights into water treatment processes and the formation of disinfection by-products. While not directly related to this compound, this research underscores the environmental implications of chemical transformations involving nitro and chloro functional groups (McCurry, Quay, & Mitch, 2016).

Propiedades

IUPAC Name |

6-chloro-8-nitro-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO5/c11-7-2-5-1-6(10(13)14)4-17-9(5)8(3-7)12(15)16/h2-3,6H,1,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTMVTXXMSRLGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate](/img/structure/B2890959.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)

![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)